

What is the chemical structure of Sinoacutine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sinoacutine

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An In-depth Technical Guide to the Chemical Structure of Sinoacutine

This guide provides a comprehensive overview of the chemical structure, properties, and structural elucidation of **Sinoacutine**, a morphinane alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Properties

Sinoacutine, also known as (-)-Salutaridine, is a tetracyclic alkaloid found in plants such as *Sinomenium acutum*.^{[1][2]} Its chemical structure is characterized by a phenanthrene nucleus and an ethylamine bridge, making it structurally similar to morphine.^[3]

Chemical Identifiers

Identifier	Value
IUPAC Name	(9 α ,13 α)-5,6,8,14-Tetradehydro-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one ^{[1][4]}
CAS Number	4090-18-0 ^{[1][4]}
Chemical Formula	C ₁₉ H ₂₁ NO ₄ ^{[1][4]}
Molecular Weight	327.38 g/mol ^[5]
SMILES	<chem>COC1=C[C@@]2(C3=C(O)C(OC)=CC=C3C[C@@H]4N(C)CC2)C4=CC1=O</chem> ^{[1][2]}
InChI Key	GVTRUVGBZQJVTF-ORAYPTAESA-N ^{[1][4]}

Physicochemical Properties

Property	Value
Physical Description	Powder[6]
Melting Point	198°C[4]
Boiling Point	532.5 ± 50.0 °C at 760 mmHg (estimated)[4]
Density	1.3 ± 0.1 g/cm ³ [4]
Water Solubility	1.303 x 10 ⁴ mg/L at 25°C (estimated)[4]
Purity	≥98%[5][6]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO, DMF, and Ethanol.[2][6]

Chemical Structure

The definitive three-dimensional structure of **Sinoacutine** has been determined by X-ray crystallography. The following diagram illustrates the 2D chemical structure.

Caption: 2D Chemical Structure of **Sinoacutine**.

Experimental Protocols for Structural Elucidation

The structure of **Sinoacutine** was determined and confirmed through a combination of spectroscopic methods, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including absolute stereochemistry. A study on the refinement of **Sinoacutine**'s crystal structure provided the following experimental details.

Methodology:

- Source of Material: **Sinoacutine** was isolated from the mother liquor remaining after the extraction of sinomenine from the roots of *S. acutum*. Isolation was performed using repeated column chromatography on silica gel.[2]
- Crystallization: Brownish single crystals suitable for X-ray analysis were obtained by repeated recrystallization from a petroleum ether/acetone eluent.[2]
- Data Collection: A crystal of suitable size was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 297 K.[2]
- Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data:

Parameter	Value
Crystal System	Orthorhombic[2]
Space Group	$P2_12_12_1$ [2]
Unit Cell Dimensions	$a = 10.817(2) \text{ \AA}$, $b = 11.463(2) \text{ \AA}$, $c = 13.025(2) \text{ \AA}$ [2]
Volume (V)	1615.0 \AA^3 [2]
Molecules per Unit Cell (Z)	4[2]
Final R-factor (Rgt(F))	0.038[2]
Temperature	297 K[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed NMR spectral data for **Sinoacutine** is found within specialized literature, a general protocol for the structural elucidation of a novel alkaloid like **Sinoacutine** using modern NMR techniques is as follows.

Methodology:

- **Sample Preparation:** A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **1D NMR Spectra Acquisition:**
 - ^1H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
 - ^{13}C NMR: Shows the number of different types of carbon atoms in the molecule.
- **2D NMR Spectra Acquisition:**
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning protons to their attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.
- **Data Interpretation:** The combination of these spectra allows for the piecing together of the molecular structure, from individual spin systems to the complete 3D conformation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. A typical protocol for analyzing **Sinoacutine** would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

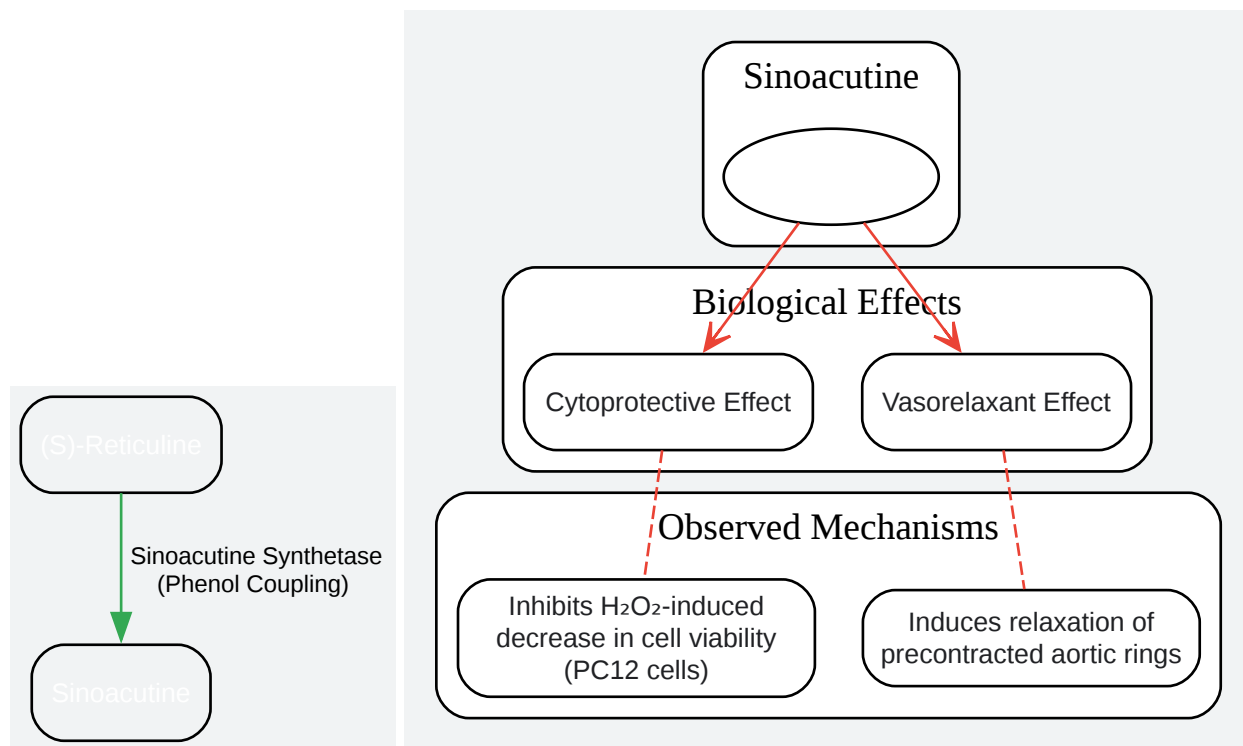
Methodology:

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
- **Chromatographic Separation (UPLC/HPLC):** The sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system. The compound is passed through a column (e.g., C18) to separate it from any minor impurities. A gradient elution with a mobile phase of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is typically used.
- **Ionization:** As the compound elutes from the column, it enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates protonated molecules $[M+H]^+$ in positive ion mode.
- **Mass Analysis:**
 - **Full Scan MS:** The instrument scans a range of mass-to-charge ratios (m/z) to determine the m/z of the parent ion, providing the molecular weight. High-resolution mass spectrometry (e.g., using an Orbitrap or TOF analyzer) can provide a highly accurate mass, which is used to determine the elemental formula.
 - **Tandem MS (MS/MS):** The parent ion of interest is selected, fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are analyzed. This fragmentation pattern provides valuable information about the molecular structure.

Biosynthesis and Biological Activity

Biosynthetic Pathway

Sinoacutine is an important intermediate in the biosynthesis of other alkaloids. It is formed from (S)-reticuline through a phenol coupling reaction catalyzed by the enzyme **sinoacutine synthetase**.^[3] This is distinct from its isomer, salutaridine, which is synthesized from (R)-reticuline.^[3]



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- To cite this document: BenchChem. [What is the chemical structure of Sinoacutine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789810#what-is-the-chemical-structure-of-sinoacutine]

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